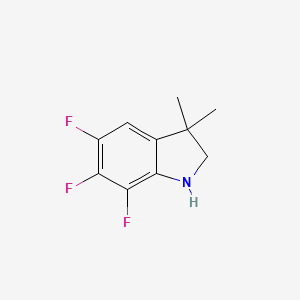

5,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole

Description

5,6,7-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a fluorinated indole derivative characterized by a dihydroindole core substituted with three fluorine atoms at positions 5, 6, and 7, along with two methyl groups at position 2. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C10H10F3N |

|---|---|

Molecular Weight |

201.19 g/mol |

IUPAC Name |

5,6,7-trifluoro-3,3-dimethyl-1,2-dihydroindole |

InChI |

InChI=1S/C10H10F3N/c1-10(2)4-14-9-5(10)3-6(11)7(12)8(9)13/h3,14H,4H2,1-2H3 |

InChI Key |

RHZXYPNKTJYZFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC2=C(C(=C(C=C21)F)F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the lithiation of a suitable indole precursor followed by fluorination using reagents such as Selectfluor . The reaction conditions often involve the use of anhydrous solvents and low temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of fluorinated indole derivatives may involve large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various types of chemical reactions, including:

Electrophilic substitution: Due to the electron-rich nature of the indole ring, it can undergo electrophilic substitution reactions at various positions.

Nucleophilic substitution: The presence of fluorine atoms can make certain positions on the indole ring more susceptible to nucleophilic attack.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

Common Reagents and Conditions

Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents. Reaction conditions typically involve the use of acidic or basic catalysts.

Nucleophilic substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic conditions.

Oxidation and reduction: Oxidizing agents such as potassium permanganate or reducing agents such as lithium aluminum hydride can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

5,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Used in the development of new materials with unique properties, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 5,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole depends on its specific biological activity. For example, if it exhibits antiviral activity, it may inhibit viral replication by targeting specific viral enzymes or proteins. The presence of fluorine atoms can enhance its binding affinity to molecular targets, thereby increasing its potency .

Comparison with Similar Compounds

Key Observations :

- The trifluoro substitution in the target compound creates a densely fluorinated region, which contrasts with the tetrafluoroindole ’s uniform fluorination .

- The 3,3-dimethyl group introduces steric hindrance absent in non-alkylated analogs like 4,5,6,7-tetrafluoroindole.

- Halogen diversity : The chloro-fluoro derivative exhibits mixed electronic effects (Cl: moderate EWG; F: strong EWG), while the bromo-trifluoromethyl compound combines Br’s polarizability with CF₃’s steric bulk.

Electronic and Spectroscopic Properties

Fluorine’s electronegativity significantly impacts electronic distribution and spectroscopic signatures:

- 13C-NMR : In related indoles, fluorine atoms cause deshielding of adjacent carbons. For example, in 4,5,6,7-tetrafluoroindole , carbons adjacent to F resonate upfield (~110–130 ppm). The target compound’s 3,3-dimethyl groups may shield nearby carbons, as seen in analogs where CH₂ groups resonate near 47 ppm .

- Reactivity : The electron-withdrawing fluorine atoms deactivate the indole ring toward electrophilic substitution, necessitating harsh conditions (e.g., iodine catalysis at elevated temperatures, as in ). This contrasts with less fluorinated analogs, such as 6-chloro-7-fluoro derivatives , which may retain moderate reactivity.

Physical and Crystallographic Properties

- Molecular Weight and Solubility: The target compound’s molecular weight (218.20 g/mol) is higher than non-alkylated fluorinated indoles (e.g., 201.11 g/mol for tetrafluoroindole ) but lower than brominated analogs (e.g., 266.06 g/mol for 6-bromo-2-CF₃ indole ). Fluorination typically reduces solubility in nonpolar solvents.

- Crystal Packing : In dihydroindole derivatives, substituents like sulfonyl or nitro groups create orthogonal dihedral angles (~88°) with the indole ring . The target’s fluorine atoms may engage in weak C–H⋯F interactions, altering packing motifs compared to hydrogen-bond-dominated systems (e.g., S(6) ring motifs in sulfonyl derivatives ).

Biological Activity

5,6,7-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this indole derivative, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C₁₁H₁₂F₃N

- Molecular Weight : 231.21 g/mol

- CAS Number : 1699072-24-6

Mechanisms of Biological Activity

Research indicates that indole derivatives, including this compound, exhibit various biological activities primarily through their interactions with specific molecular targets. Notably:

- Dihydrofolate Reductase (DHFR) Inhibition :

-

Androgen Receptor Antagonism :

- Another study identified a derivative related to this compound as a potent antagonist of the androgen receptor's Binding Function-3 (BF3) site. This compound demonstrated selective inhibition of androgen-dependent and enzalutamide-resistant prostate cancer cell lines in vitro and showed efficacy in animal models without significant toxicity .

Table 1: Summary of Biological Activities

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions that leverage various coupling techniques to achieve the trifluoromethylation and dimethylation necessary for its unique structure. Characterization techniques such as NMR spectroscopy and X-ray crystallography are essential for confirming the structural integrity of synthesized compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.